Acide (2,3-difluoro-4-méthylphényl)boronique

Vue d'ensemble

Description

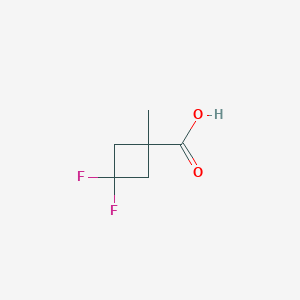

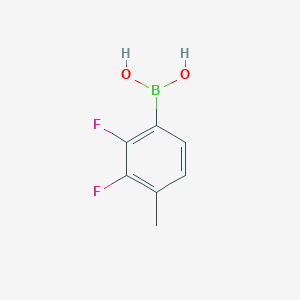

“(2,3-Difluoro-4-methylphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 508235-16-3 . It has a molecular weight of 171.94 and its IUPAC name is 2,3-difluoro-4-methylphenylboronic acid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids, including “(2,3-Difluoro-4-methylphenyl)boronic acid”, is relatively simple and well-known . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-methylphenyl)boronic acid” is essentially planar , indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis

Boronic acids, such as “(2,3-Difluoro-4-methylphenyl)boronic acid”, are commonly used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .Physical And Chemical Properties Analysis

“(2,3-Difluoro-4-methylphenyl)boronic acid” is a solid compound . It has a linear formula of C7H7BF2O2 .Applications De Recherche Scientifique

Couplage croisé de Suzuki–Miyaura

Acide (2,3-difluoro-4-méthylphényl)boronique : est un réactif essentiel dans la réaction de couplage croisé de Suzuki–Miyaura, qui est une méthode fondamentale pour former des liaisons carbone-carbone en chimie organique. Cette réaction est particulièrement appréciée pour ses conditions douces et sa capacité à coupler une large gamme d'halogénures organiques avec des acides boroniques. Le groupe difluorométhyle dans ce composé peut influencer de manière significative les propriétés électroniques des composés biaryles résultants, ce qui en fait un composant précieux dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques .

Protodéboronation et homologation

La protodéboronation des esters boroniques, y compris l'This compound, peut être utilisée dans une approche radicalaire pour réaliser une hydrométhylation anti-Markovnikov formelle des alcènes. Ce processus est essentiel dans la synthèse de molécules complexes, telles que des produits naturels ou des intermédiaires pharmaceutiques, où la partie bore est convertie en une large gamme de groupes fonctionnels .

Synthèse de dérivés biaryles fluorés

Cet acide boronique est utilisé pour synthétiser des dérivés biaryles fluorés par réaction de couplage croisé de Suzuki avec des halogénures d'aryle et d'hétéroaryle. L'introduction d'atomes de fluor dans les structures biaryles est très recherchée en chimie médicinale en raison des propriétés uniques que le fluor confère, telles qu'une lipophilie accrue et une stabilité métabolique .

Mécanisme D'action

Target of Action

The primary target of (2,3-Difluoro-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which is a key pathway in the synthesis of biaryl compounds . This reaction pathway allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of a wide range of chemical compounds .

Pharmacokinetics

They are readily prepared and used under mild and functional group tolerant reaction conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of biaryl compounds, which have numerous applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of (2,3-Difluoro-4-methylphenyl)boronic acid is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the success of the SM coupling reaction, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Boron-containing compounds are usually considered as non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

(2,3-difluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNYLXVAUJWEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634768 | |

| Record name | (2,3-Difluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

508235-16-3 | |

| Record name | (2,3-Difluoro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-difluoro-4-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)